3-(Iodomethyl)oxetane
Overview
Description
3-(Iodomethyl)oxetane is a compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. These compounds are of interest due to their potential applications in various fields, including materials science and medicinal chemistry. Oxetanes, such as 3-(Iodomethyl)oxetane, are known for their reactivity and can serve as intermediates for the synthesis of a variety of derivatives with different functional groups .
Synthesis Analysis
The synthesis of 3-(Iodomethyl)oxetane is not directly described in the provided papers, but related compounds have been synthesized through various methods. For instance, 3,3-bis(nitromethyl)oxetane was prepared using the Victor Meyer reaction from 3,3-bis(iodomethyl)oxetane . This suggests that 3-(Iodomethyl)oxetane could be synthesized through halogenation reactions or other suitable synthetic routes. Additionally, the synthesis of various disubstituted oxetanes has been described, indicating that the synthetic pathways for these compounds are general and could be adapted for the synthesis of 3-(Iodomethyl)oxetane .
Molecular Structure Analysis
While the molecular structure of 3-(Iodomethyl)oxetane is not explicitly discussed, the structure of related oxetane compounds has been investigated. For example, the molecular structure of 3,3-bisazidomethyloxetane was determined by electron diffraction, providing insights into the bond distances and angles that could be relevant for understanding the structure of 3-(Iodomethyl)oxetane .
Chemical Reactions Analysis
The reactivity of oxetane rings makes them suitable for various chemical reactions. The copolymerization of oxetane with 3,3-dimethyloxetane has been studied, revealing the reactivity parameters and microstructure of the resulting copolymers . This indicates that 3-(Iodomethyl)oxetane could potentially undergo similar copolymerization reactions. Additionally, the synthesis of 3,3-disubstituted oxetanes has been achieved, which could involve the transformation of 3-(Iodomethyl)oxetane into more complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxetane derivatives are of significant interest. For example, the synthesis and properties of poly[3-chloromethyl-3-(1,1,2,2-tetrahydro-perfluoro-octyl-oxy)methyl oxetane] have been explored, providing data on viscosity, glass transition, and decomposition temperatures, as well as surface properties . Although these properties are not directly related to 3-(Iodomethyl)oxetane, they provide a context for understanding the behavior of oxetane derivatives. The evaluation of oxetan-3-ol and its derivatives as bioisosteres also highlights the importance of oxetane's physicochemical properties in medicinal chemistry .
Scientific Research Applications
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Synthesis and Medicinal Chemistry
- Field : Chemistry
- Application : Oxetanes, including 3-(Iodomethyl)oxetane, have been increasingly used in synthesis and medicinal chemistry . They are attractive polar and low molecular weight motifs .
- Methods : The synthesis of new oxetane derivatives has been the focus of numerous studies . Methods include intramolecular cyclization through C-C bond formation, [2+2] and formal [2+2] cycloadditions, and synthesis from oxetane-containing building blocks .
- Results : The application of oxetanes as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups has been demonstrated to often improve the chemical properties of target molecules for drug discovery purposes .
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Bioisosteres in Drug Discovery
- Field : Medicinal Chemistry
- Application : 3,3-diaryloxetanes, a type of oxetane derivative, have been investigated as potential bioisosteres through matched molecular pair analysis .
- Methods : The study involved the design and synthesis of a range of drug-like compounds for matched molecular pair analysis .
- Results : The properties of the diaryloxetanes and ketones were found to be similar, and generally superior to related alkyl linkers . This suggests that diaryloxetanes provide a potentially useful new design element in drug discovery .
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Synthesis of Oxetane Derivatives by Intramolecular Cyclization
- Field : Chemistry
- Application : The synthesis of new oxetane derivatives, including 3-(Iodomethyl)oxetane, through intramolecular cyclization has been the focus of numerous studies .
- Methods : Methods include cyclization through C-C bond formation, intramolecular etherification, epoxide ring opening/ring closing, and synthesis of oxetanes from sugar derivatives .
- Results : These methods have led to the synthesis of a variety of oxetane derivatives, expanding the range of available oxetane-containing building blocks .
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Functionalization of Intact Oxetane Derivatives
- Field : Chemistry
- Application : The functionalization of intact oxetane derivatives, including 3-(Iodomethyl)oxetane, through metalated and radical intermediates has been explored .
- Methods : This involves the use of metalated and radical intermediates to modify the oxetane ring .
- Results : This approach has allowed for the synthesis of a variety of functionalized oxetane derivatives .
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Synthesis of Oxetane-Containing Nucleoside Analogues
- Field : Medicinal Chemistry
- Application : The synthesis of oxetane-containing nucleoside analogues has been explored . These analogues can be used in the development of new drugs .
- Methods : This involves the synthesis of oxetanes from sugar derivatives and their subsequent incorporation into nucleoside analogues .
- Results : This approach has led to the synthesis of a variety of oxetane-containing nucleoside analogues .
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Ring-Opening and Ring-Expansion Reactions of Oxetanes
- Field : Chemistry
- Application : The ring-opening and ring-expansion reactions of oxetanes, including 3-(Iodomethyl)oxetane, have been studied . These reactions can be used to synthesize a variety of complex molecules .
- Methods : This involves the use of various catalysts and conditions to induce the ring-opening and ring-expansion reactions of oxetanes .
- Results : These reactions have led to the synthesis of a variety of complex molecules .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(iodomethyl)oxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO/c5-1-4-2-6-3-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGHNOLTTATVRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614110 | |
Record name | 3-(Iodomethyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Iodomethyl)oxetane | |
CAS RN |
1003013-77-1 | |
Record name | 3-(Iodomethyl)oxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003013-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Iodomethyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(iodomethyl)oxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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